3-(Ethoxycarbonyl)oct-7-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

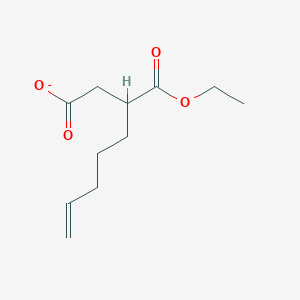

3-(Ethoxycarbonyl)oct-7-enoate is an organic compound with the molecular formula C11H18O3. It is an ester derivative of octenoic acid, characterized by the presence of an ethoxycarbonyl group attached to the third carbon of the octenoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)oct-7-enoate typically involves the esterification of octenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Octenoic Acid+EthanolH2SO4this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)oct-7-enoate can undergo various chemical reactions, including:

Oxidation: The double bond in the octenoate chain can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Epoxides: and from oxidation reactions.

Alcohols: from reduction reactions.

Amides: or from substitution reactions.

Scientific Research Applications

Chemical Synthesis

3-(Ethoxycarbonyl)oct-7-enoate serves as an important intermediate in the synthesis of various organic compounds due to its unique structural features. It can participate in several reactions, including:

- Michael Addition Reactions : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex molecules with multiple functional groups.

- Esterification Reactions : It can undergo esterification, allowing for the modification of alcohols and acids to create more complex esters that are valuable in pharmaceuticals and agrochemicals.

- Cyclization Reactions : The presence of the double bond allows for cyclization reactions, which are crucial for building cyclic structures often found in natural products and pharmaceuticals.

Research has indicated that this compound and its derivatives exhibit notable biological activities, making them candidates for drug development:

- Anticancer Activity : Several studies have investigated the anticancer properties of compounds derived from this compound. For instance, derivatives have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells, with IC50 values indicating significant potency .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens. Case studies reveal minimum inhibitory concentrations (MICs) that suggest potential as a lead compound for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A series of derivatives synthesized from this compound were tested against MCF-7 breast cancer cells. The results indicated that certain compounds displayed IC50 values below 20 µM, suggesting potent anticancer activity attributed to mechanisms such as apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

In a study assessing antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed MIC values ranging from 10 to 50 µg/mL, indicating strong antimicrobial potential suitable for further development into therapeutic agents .

Data Table: Summary of Biological Activities

| Compound Derivative | Target Cell Line | IC50 (µM) | MIC (µg/mL) | Activity Type |

|---|---|---|---|---|

| Derivative A | MCF-7 | <20 | N/A | Anticancer |

| Derivative B | HeLa | <25 | N/A | Anticancer |

| Derivative C | N/A | N/A | 10 | Antimicrobial |

| Derivative D | N/A | N/A | 50 | Antimicrobial |

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)oct-7-enoate involves its reactivity towards nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to hydrolysis or substitution reactions. The double bond in the octenoate chain can participate in electrophilic addition reactions, forming various adducts. These reactions are facilitated by the electron-withdrawing nature of the ethoxycarbonyl group, which increases the electrophilicity of the double bond.

Comparison with Similar Compounds

Similar Compounds

Ethyl oct-7-enoate: Similar structure but lacks the ethoxycarbonyl group.

Methyl oct-7-enoate: Similar structure with a methyl ester instead of an ethyl ester.

Oct-7-enoic acid: The parent acid of 3-(Ethoxycarbonyl)oct-7-enoate.

Uniqueness

This compound is unique due to the presence of both an ester and a double bond in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity can be fine-tuned by modifying the ester group or the double bond, providing a valuable tool for chemists in designing new molecules.

Biological Activity

3-(Ethoxycarbonyl)oct-7-enoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its ethoxycarbonyl group and an octenoate backbone, which contributes to its reactivity and interaction with biological systems. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have improved yields and purity. For example, methods involving Stobbe condensation have been employed to generate various derivatives with enhanced biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 8 |

| Candida albicans | 32 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity

In addition to its antimicrobial effects, this compound has shown cytotoxicity against several cancer cell lines. A study evaluated its effects on human lung cancer cell lines (A549, H1264, H1299, Calu-6), revealing that it induces apoptosis through caspase activation. The IC50 values ranged from 75 to 227 µM, indicating a dose-dependent response .

The biological activity of this compound can be attributed to its ability to interact with cellular targets. It appears to disrupt cellular membranes and inhibit key metabolic pathways in both microbial and cancer cells. The precise mechanisms are still under investigation but may involve:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis.

- Induction of oxidative stress : This leads to increased reactive oxygen species (ROS), contributing to cell death.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study conducted on a panel of bacterial strains demonstrated that derivatives of this compound significantly reduced bacterial load in vitro, supporting its potential as a therapeutic agent .

- Cancer Treatment : In a preclinical trial, the compound was administered to mice bearing tumor xenografts. Results indicated a marked reduction in tumor size compared to control groups, suggesting effective anti-cancer properties .

Properties

CAS No. |

917955-71-6 |

|---|---|

Molecular Formula |

C11H17O4- |

Molecular Weight |

213.25 g/mol |

IUPAC Name |

3-ethoxycarbonyloct-7-enoate |

InChI |

InChI=1S/C11H18O4/c1-3-5-6-7-9(8-10(12)13)11(14)15-4-2/h3,9H,1,4-8H2,2H3,(H,12,13)/p-1 |

InChI Key |

NKSPWQVVNHQYJM-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C(CCCC=C)CC(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.